1-Phenylpentan-3-one
Overview
Description
1-Phenylpentan-3-one, also known as valerophenone, is an organic compound with the molecular formula C₁₁H₁₄O. It is a ketone where a phenyl group is attached to the third carbon of a pentanone chain. This compound is a colorless liquid with a characteristic odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylpentan-3-one can be synthesized through the Friedel-Crafts acylation of benzene with valeryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The reaction proceeds as follows:
C6H6+C5H9COClAlCl3C6H5COC5H11+HCl
In this reaction, benzene acts as a nucleophile and reacts with valeryl chloride to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar Friedel-Crafts acylation methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of efficient catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-Phenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group or the carbonyl group is substituted by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
1-Phenylpentan-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can bind to receptors and modulate their activity, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Butyl phenyl ketone: Similar in structure but with a butyl group instead of a pentyl group.
2-propylacetophenone: Similar in structure but with a propyl group instead of a pentyl group.
Uniqueness
1-Phenylpentan-3-one is unique due to its specific positioning of the phenyl group on the third carbon of the pentanone chain, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1-phenylpentan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVAUXMKXKUEEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174882 | |
Record name | 1-Phenylpentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20795-51-1 | |
Record name | 1-Phenyl-3-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20795-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-3-pentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020795511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylpentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylpentan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYL-3-PENTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEP8CR4F7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main natural sources of 1-Phenyl-3-pentanone?
A: 1-Phenyl-3-pentanone has been identified as a significant volatile compound in several plant and fungal species. For instance, it is a dominant component in the leaf essential oils of Amomyrtus meli []. It is also produced by the edible mushroom Mycoleptodonoides aitchisonii, being a key contributor to its aromatic odor [].
Q2: What is the antifungal activity of 1-Phenyl-3-pentanone?
A: Research shows that 1-Phenyl-3-pentanone demonstrates significant antifungal activity against a range of plant pathogenic fungi. It effectively inhibits mycelial growth, spore germination, and lesion formation in species like Alternaria alternata, A. brassicicola, A. brassicae, Colletotrichum orbiculare, and Corynespora cassiicola []. This suggests its potential as a natural antifungal agent for agricultural applications.
Q3: How is 1-Phenyl-3-pentanone synthesized chemically?
A: While 1-Phenyl-3-pentanone can be extracted from natural sources, it can also be synthesized in the laboratory. One documented method involves the oxidation of pinacolone (3,3-dimethylbutan-2-one) using lead dioxide in toluene, resulting in a cross-coupled product, 4,4-dimethyl-1-phenylpentan-3-one [].
Q4: Are there any other notable biological activities associated with 1-Phenyl-3-pentanone?
A: Research indicates that 1-Phenyl-3-pentanone, along with other phenylpentane derivatives like 1-phenyl-3-pentanol, can significantly influence dopamine release in rat brain striatum slices []. This suggests that these compounds could potentially impact brain function, although further research is necessary to understand the specific mechanisms and implications.
Q5: What is the role of 1-Phenyl-3-pentanone in organic synthesis?
A: While not extensively studied, 1-Phenyl-3-pentanone can be formed as a byproduct in reactions catalyzed by rhodium carbonyls. For example, in the reaction of ethylene with benzene under carbon monoxide, catalyzed by rhodium carbonyls, 1-phenyl-3-pentanone is produced along with the main products, styrene and 3-pentanone []. This highlights its presence in specific reaction pathways in organic chemistry.
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